Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate

CAS No.: 94159-40-7

Cat. No.: VC16997499

Molecular Formula: C16H12Br4O4

Molecular Weight: 587.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94159-40-7 |

|---|---|

| Molecular Formula | C16H12Br4O4 |

| Molecular Weight | 587.9 g/mol |

| IUPAC Name | ethyl 2,2-bis(3,5-dibromo-4-hydroxyphenyl)acetate |

| Standard InChI | InChI=1S/C16H12Br4O4/c1-2-24-16(23)13(7-3-9(17)14(21)10(18)4-7)8-5-11(19)15(22)12(20)6-8/h3-6,13,21-22H,2H2,1H3 |

| Standard InChI Key | XOOQSZKRNMZVKK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br |

Introduction

Chemical Identity and Structural Characteristics

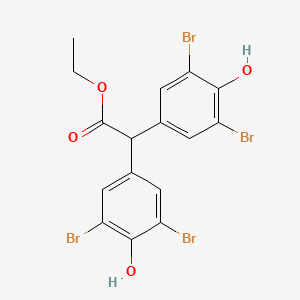

Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate belongs to the family of polyhalogenated phenolic esters, with a molecular formula of and a molecular weight of 587.88 g/mol . The compound’s structure comprises two 3,5-dibromo-4-hydroxyphenyl moieties linked to an ethyl acetate group, as illustrated in Figure 1.

Crystallographic and Conformational Analysis

Although no direct crystallographic data exist for this compound, related structures such as diethyl 4-(3,5-dibromo-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 212688-02-3) exhibit folding in the six-membered dihydropyridine ring, with bond lengths such as and , shorter than typical C–N bonds (1.47–1.50 Å) . This suggests conjugation involving the nitrogen lone pair, a feature likely shared by ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate due to its analogous aromatic systems.

Table 1: Key Physical Properties of Ethyl Bis(3,5-Dibromo-4-Hydroxyphenyl)Acetate

| Property | Value | Source |

|---|---|---|

| Density | 2.068 g/cm³ | |

| Boiling Point | 507.2°C at 760 mmHg | |

| Flash Point | 260.5°C | |

| Molecular Weight | 587.88 g/mol | |

| LogP (Partition Coefficient) | 5.84 |

The high density and boiling point reflect the compound’s bromine-rich structure, which enhances molecular weight and intermolecular interactions. The LogP value of 5.84 indicates significant hydrophobicity, suggesting preferential partitioning into lipid membranes .

Synthetic Methodologies

Hantzsch Reaction and Analogous Pathways

While no explicit synthesis of ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate is documented, its structural analogs are synthesized via multicomponent reactions. For example, polyhydroquinoline derivatives are prepared by refluxing 3,5-dibromo-4-hydroxybenzaldehyde, dimedone, ethyl acetoacetate, and ammonium acetate in ethanol . A plausible route for the target compound involves a double aldol condensation between two equivalents of 3,5-dibromo-4-hydroxybenzaldehyde and ethyl acetoacetate, followed by esterification (Scheme 1).

Scheme 1: Proposed Synthesis of Ethyl Bis(3,5-Dibromo-4-Hydroxyphenyl)Acetate

-

Aldol Condensation:

-

Esterification:

This pathway aligns with methods used for analogous compounds, where ethanol serves as both solvent and reactant .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

Although specific spectral data for ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate are unavailable, related brominated phenolic esters exhibit distinctive NMR and mass spectral features. For instance, methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (CAS No. 212688-02-3) shows NMR peaks at δ 2.65 (s, 2H, CH), δ 3.70 (s, 3H, OCH), and δ 7.45 (s, 2H, Ar–H) . The title compound would likely display similar aromatic proton signals and characteristic ethyl group resonances (δ 1.20–1.40 for CH, δ 4.10–4.30 for OCH).

Thermal Stability and Reactivity

The compound’s high boiling point (507.2°C) and flash point (260.5°C) suggest thermal stability under standard conditions . The presence of electron-withdrawing bromine atoms and hydroxyl groups may facilitate electrophilic substitution reactions, particularly at the para positions relative to the hydroxyl groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume